molecular formula C10H10BrN3O B13862268 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-42-1

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13862268
CAS No.: 918422-42-1
M. Wt: 268.11 g/mol
InChI Key: JYIXSTQGFUBLNM-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 918422-42-1) is a multifunctional brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C10H10BrN3O and a molecular weight of 268.11, this compound is characterized by a pyrido[1,2-a]pyrimidin-4-one scaffold, a structure recognized as a privileged scaffold in pharmaceutical development . The core pyrido[1,2-a]pyrimidin-4-one structure is a nitrogen-fused bicyclic heterocycle that has demonstrated a remarkably wide spectrum of biological activities, making it a valuable template for creating novel therapeutic agents . Research has identified derivatives of this scaffold with potential as antipsychotic agents, tranquilizers, antioxidants, and anticancer agents . Furthermore, specific pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising activity as anti-inflammatory agents by inhibiting the hyaluronidase enzyme, with some compounds exhibiting superior efficacy to the standard drug Indomethacin in experimental models . The presence of both a bromo substituent and an aminoethyl side chain on the core structure makes this compound a particularly versatile intermediate for further synthetic modification. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Ullmann-type C–N bond formation used in constructing similar complex molecules, allowing researchers to introduce a wide array of other functional groups . Simultaneously, the primary amine on the aminoethyl side chain can be readily functionalized via amidation or sulfonation, enabling precise modulation of the compound's physicochemical properties and biological activity. This combination of reactive sites facilitates the efficient synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

918422-42-1

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

2-(1-aminoethyl)-3-bromopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H10BrN3O/c1-6(12)9-8(11)10(15)14-5-3-2-4-7(14)13-9/h2-6H,12H2,1H3

InChI Key

JYIXSTQGFUBLNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1-aminoethyl)-3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

General Synthetic Strategy

The synthesis of 2-(1-aminoethyl)-3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves:

  • Construction of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of appropriately substituted aminopyridine precursors.
  • Introduction of the bromine substituent at the 3-position through halogenation.
  • Installation of the 1-aminoethyl side chain at the 2-position through nucleophilic substitution or reductive amination.

Cyclization of Aminopyridine Precursors

According to research by Molnár et al. (2009), halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized by thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates, which are prepared from 2-aminopyridines and isopropylidene methoxymethylenemalonate formed in situ. This method allows for the formation of the heterocyclic core efficiently.

  • The starting 2-aminopyridine derivatives are reacted with methoxymethylenemalonate derivatives.
  • Thermal cyclization proceeds to form the pyrido[1,2-a]pyrimidin-4-one ring system.
  • Halogenation at the 3-position is then achieved using N-halosuccinimides (e.g., N-bromosuccinimide for bromination).

This approach yields 3-bromo derivatives with good selectivity and purity, as confirmed by ^1H and ^13C NMR spectroscopy.

Direct Bromination of Pyrido[1,2-a]pyrimidin-4-one

The 3-bromo substitution can also be introduced by direct bromination of the pyrido[1,2-a]pyrimidin-4-one core using N-bromosuccinimide (NBS). This method is straightforward and typically follows the initial cyclization step.

  • The reaction is performed in an appropriate solvent under controlled temperature.
  • This step selectively brominates the 3-position due to the electronic nature of the heterocycle.
  • The resulting 3-bromo compound can be isolated and purified for further functionalization.

Installation of the 1-Aminoethyl Side Chain

The 2-position aminoethyl substituent is introduced via several methods:

Reductive Amination
  • Ketone or aldehyde intermediates at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core are reacted with ammonia or primary amines.
  • Reductive amination using reducing agents such as Schwartz’s reagent (zirconocene hydrogen chloride) or other hydride donors yields the 1-aminoethyl side chain with high diastereoselectivity.
Nucleophilic Substitution
  • A brominated intermediate at the 2-position can undergo nucleophilic substitution with ammonia or amine nucleophiles to introduce the aminoethyl group.
  • This method often requires careful control of reaction conditions to avoid side reactions.

Representative Synthetic Route from Literature

A detailed synthetic sequence reported involves:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyclization of 2-amino-3-bromo-5-methylpyridine with malonyl dichloride to form pyrido[1,2-a]pyrimidin-4-one core Malonyl dichloride, reflux 61% Forms 4H-pyrido[1,2-a]pyrimidin-4-one intermediate
2 Installation of 4,4-difluoropiperidine via PyBOP activation PyBOP, N,N-diisopropylethylamine, DMF, 25 °C, 12 h 38% Functionalization at the cyclic amide motif
3 Heck reaction with butyl vinyl ether, followed by acidic hydrolysis to form aryl ketone Pd catalyst, dioxane, 100 °C, 1 h; HCl, RT, 1 h 25% Provides ketone intermediate for further substitution
4 Bromination of ketone intermediate using N-bromosuccinimide NBS, solvent, controlled temp High Introduces bromine at 3-position
5 Condensation with chiral sulfinamide and diastereoselective reduction Ellman’s sulfinamide, Schwartz’s reagent >97% de Yields benzylic sulfinamide intermediate
6 Palladium-catalyzed cyanation and removal of chiral auxiliary, followed by installation of aminoethyl group Pd catalyst, zinc cyanide, acidic conditions Moderate Finalizes aminoethyl substitution

This route highlights the complexity and multi-step nature of synthesizing such substituted pyridopyrimidinones.

Alternative Synthesis via Thiazole-Containing Amines

Another approach involves synthesizing primary amine intermediates containing thiazole rings, which can then be coupled to benzoxazinone derivatives to form pyridopyrimidine structures. Although this method is more relevant to thiazole-substituted derivatives, it demonstrates the diversity of synthetic strategies.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

  • ^1H NMR spectra show characteristic signals for the aminoethyl group, aromatic protons of the pyrido[1,2-a]pyrimidin-4-one core, and bromine-substituted positions.
  • ^13C NMR confirms the presence of carbonyl carbons, aromatic carbons, and side chain carbons.
  • Data from Molnár et al. (2009) and other sources provide detailed chemical shift values supporting structure confirmation.

Melting Points and Purity

  • Melting points for related derivatives range from 70 °C to 117 °C depending on substituents and purity.
  • Purity is typically confirmed by chromatographic methods and elemental analysis.

Summary Table of Preparation Methods

Method Key Steps Reagents Yield Range Advantages Limitations
Thermal cyclization of methylenemalonates Cyclization, decarboxylation 2-aminopyridine, methoxymethylenemalonate Moderate to high Straightforward ring formation Requires thermal control, possible side products
Direct bromination with NBS Halogenation of core N-bromosuccinimide High Selective bromination Needs careful temperature control
Reductive amination for aminoethyl group Condensation and reduction Ammonia or amines, Schwartz’s reagent High diastereoselectivity Precise installation of side chain Multi-step, requires chiral auxiliaries
Nucleophilic substitution Substitution on brominated intermediate Ammonia or amines Moderate Simpler reagents Possible side reactions, lower selectivity

The preparation of 2-(1-aminoethyl)-3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves sophisticated multi-step synthetic routes combining cyclization, selective bromination, and aminoethyl group installation. The most reliable methods utilize thermal cyclization of aminopyridine derivatives followed by bromination with N-bromosuccinimide and reductive amination for side chain introduction. Analytical techniques such as NMR spectroscopy confirm the structure and purity of the final compound. These methods have been validated by multiple peer-reviewed studies, ensuring their robustness and reproducibility in research and pharmaceutical development contexts.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, imines, and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2)
  • Key Differences: Bromine at position 7 vs. position 3 in the target compound. Aminomethyl (CH2NH2) at position 2 vs. 1-aminoethyl (CH2CH2NH2).
  • The shorter aminomethyl chain may reduce steric hindrance but limit hydrogen-bonding interactions compared to the aminoethyl group .
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 442531-33-1)
  • Key Differences: Chloromethyl (CH2Cl) at position 2 vs. aminoethyl. Bromine at position 5.
  • Chlorine’s electronegativity may direct nucleophilic attacks differently than the amino group .
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 94592-93-5)
  • Key Differences :
    • Hydroxy (OH) at position 2 and butyl (C4H9) at position 3.
  • Implications :
    • The hydroxy group enables hydrogen bonding, improving solubility but limiting stability under acidic conditions.
    • The butyl chain increases lipophilicity, favoring passive diffusion across biological membranes .

Pharmacological Activity Comparisons

Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors
  • Key Findings : Derivatives with hydroxy or catechol groups at positions 6 or 9 exhibit submicromolar inhibitory activity against aldose reductase (ALR2). The aminoethyl group lacks antioxidant properties seen in catechol derivatives, limiting dual functionality .
Risperidone Derivatives (e.g., Risperidone-D4)
  • Key Differences :
    • Complex substituents like benzisoxazolyl-piperidinyl groups.
    • Deuterated analogs alter metabolic stability.
  • Implications :
    • The target compound’s simpler structure may offer easier synthesis but less receptor specificity.
    • Bromine’s steric effects could mimic deuterium’s metabolic stabilization in specific contexts .

Biological Activity

2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}BrN3_3O
  • Molecular Weight : 268.110 g/mol
  • CAS Number : 918422-42-1

Research indicates that 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one exhibits its biological activity primarily through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. PI3K is a critical target in cancer therapy as it plays a significant role in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and improved patient outcomes in various cancer types .

Biological Activity

The compound has shown promising results in several biological assays:

1. Anticancer Activity

  • Cell Lines Tested : Various human tumor cell lines.
  • Mechanism : Induction of apoptosis and inhibition of cell proliferation.
  • IC50 Values : The compound demonstrated IC50 values ranging from 2 to 6 μM against different cancer cell lines, indicating moderate potency .

2. Selectivity and Toxicity

  • Studies have shown that the compound exhibits selectivity for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications. Toxicity assessments indicated low cytotoxicity at therapeutic doses, making it a candidate for further development .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of 2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one:

Compound NameStructural FeaturesUnique Aspects
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-oneBromine at position 7Different substitution pattern affecting reactivity
3-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneHydroxyl group at position 2Potential for hydrogen bonding interactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneTriazole ring fused with pyridineVariation in heterocyclic framework

This table illustrates how modifications to the pyrido[1,2-a]pyrimidin scaffold can significantly influence biological activity and reactivity.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: In Vitro Evaluation
A study focused on the compound's effects on breast cancer cell lines demonstrated significant inhibition of cell growth at concentrations as low as 5 μM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: In Vivo Models
In vivo studies using xenograft models showed that administration of the compound resulted in tumor size reduction by approximately 40% compared to control groups. These findings support its potential as an effective anticancer agent.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.1–9.1 ppm, NH₂ groups at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160–165 ppm and bromine’s deshielding effect .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.85–1.90 Å) and dihedral angles to assess planarity of the fused ring system .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁BrN₃O⁺: calc. 284.0024, obs. 284.0028) .

Advanced Application : Use DFT calculations to compare theoretical and experimental NMR shifts, resolving ambiguities in tautomeric forms .

How do substituent modifications (e.g., bromine, aminoethyl) influence biological activity?

Advanced Research Question

  • Bromine : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes). In pyrido[1,2-a]pyrimidinones, bromine at position 3 increases inhibitory potency against aldose reductase (ALR2) by 10-fold compared to non-halogenated analogs .
  • Aminoethyl : The basic NH₂ group facilitates hydrogen bonding with catalytic residues (e.g., ALR2’s Tyr48 and His110), as shown in docking simulations .

Q. Structure-Activity Relationship (SAR) Table :

Substituent PositionGroupBiological Activity (IC₅₀)Key Interactions
3Br0.8 µM (ALR2 inhibition)Halogen bonding with Trp111
2NH₂CH₂CH₃1.2 µMH-bonding with Tyr48
3 + 2Br + NH₂CH₂CH₃0.5 µMSynergistic binding

How can researchers resolve contradictions in reported solubility or stability data for this compound?

Advanced Research Question
Discrepancies often arise from solvent polarity or pH effects:

  • Solubility : In aqueous buffers (pH 7.4), solubility is <0.1 mg/mL due to hydrophobic fused rings. Use DMSO for stock solutions (50 mM), but confirm stability via HPLC over 24 hrs .
  • Stability : Degradation occurs under acidic conditions (pH <4) via hydrolysis of the pyrimidinone ring. Stabilize with lyophilization or storage at -20°C in amber vials .

Methodological Approach : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare with literature data .

What computational strategies predict binding modes to therapeutic targets?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ALR2 (PDB: 1AH3). The aminoethyl group forms salt bridges with Asp43, while bromine occupies a hydrophobic pocket near Trp111 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates stable binding .

Validation : Cross-validate with mutagenesis studies (e.g., ALR2 Trp111Ala mutant reduces inhibition by 70%) .

How to troubleshoot low yields in the final alkylation step of the aminoethyl group?

Advanced Research Question
Common issues and solutions:

  • Side Reactions : Competing elimination (e.g., formation of alkenes) due to strong bases. Switch from K₂CO₃ to milder Cs₂CO₃ in DMF .
  • Steric Hindrance : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bulky electrophiles .
  • Workup : Extract unreacted starting material with ethyl acetate (3×) and purify via flash chromatography (hexane:EtOAc 3:1) .

What are the key differences between Cu-catalyzed and PTC-based synthetic approaches?

Advanced Research Question

ParameterCu-Catalyzed Ullmann Phase-Transfer Catalysis (PTC)
Reaction Time12–24 hrs2–6 hrs
Yield60–75%40–55%
ByproductsHomocoupling dimersOver-alkylation
ScalabilityLimited by catalyst costEasier for large-scale

Recommendation : For gram-scale synthesis, use CuI catalysis; for high-throughput screening, prioritize PTC .

How does the compound’s redox behavior impact its antioxidant activity?

Advanced Research Question
The pyrimidinone core and bromine influence redox properties:

  • DPPH Assay : EC₅₀ = 12 µM (vs. ascorbic acid: 8 µM), attributed to radical scavenging via NH₂ and carbonyl groups .
  • Electrochemical Analysis : Cyclic voltammetry shows reversible oxidation at +0.85 V (vs. Ag/AgCl), correlating with antioxidant capacity .

Mechanism : The aminoethyl group donates electrons, stabilizing free radicals, while bromine withdraws electrons, modulating reactivity .

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